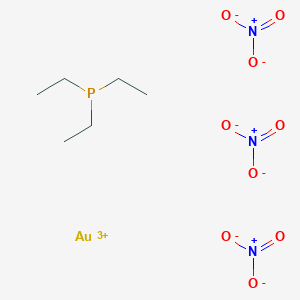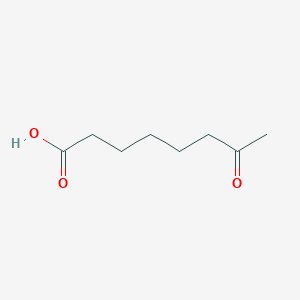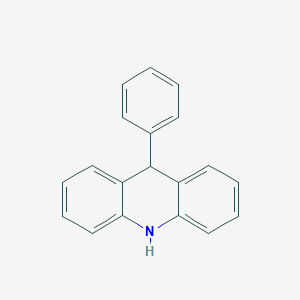
9-Phenyl-9,10-dihydroacridine
Vue d'ensemble
Description
9-Phenyl-9,10-dihydroacridine, also known as DHA, is a synthetic organic compound that belongs to the acridine family. It has gained significant attention in the scientific community due to its potential therapeutic properties. DHA has been extensively studied for its ability to modulate various biological processes, including oxidative stress, inflammation, and cell death.
Applications De Recherche Scientifique
9-Phenyl-9,10-dihydroacridine has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. 9-Phenyl-9,10-dihydroacridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of 9-Phenyl-9,10-dihydroacridine is not fully understood. However, it is believed to modulate various biological processes, including oxidative stress, inflammation, and cell death. 9-Phenyl-9,10-dihydroacridine has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxifying enzymes. 9-Phenyl-9,10-dihydroacridine has also been shown to inhibit the activity of various enzymes involved in inflammation and cell death.
Effets Biochimiques Et Physiologiques
9-Phenyl-9,10-dihydroacridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. 9-Phenyl-9,10-dihydroacridine has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its ability to modulate various biological processes. 9-Phenyl-9,10-dihydroacridine has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a versatile compound for research. Additionally, 9-Phenyl-9,10-dihydroacridine is relatively easy to synthesize and is readily available. However, one of the limitations of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its potential toxicity. 9-Phenyl-9,10-dihydroacridine has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For 9-Phenyl-9,10-dihydroacridine research include the study of its potential use in the treatment of neurodegenerative disorders and cancer therapy, the development of novel synthetic methods for 9-Phenyl-9,10-dihydroacridine synthesis, and the study of its potential toxicity.
Méthodes De Synthèse
The synthesis of 9-Phenyl-9,10-dihydroacridine can be accomplished through several methods. One of the most commonly used methods involves the condensation of 9-phenylacridine with cyclohexanone in the presence of a catalyst. This method yields a high purity product and is relatively simple to perform. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of microwave irradiation.
Propriétés
IUPAC Name |
9-phenyl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJGOXQWBRPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313686 | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-9,10-dihydroacridine | |
CAS RN |
10537-12-9 | |
| Record name | NSC274898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



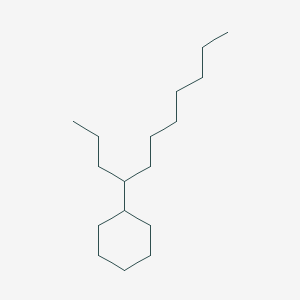
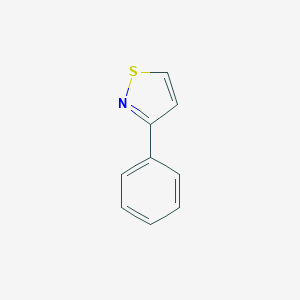
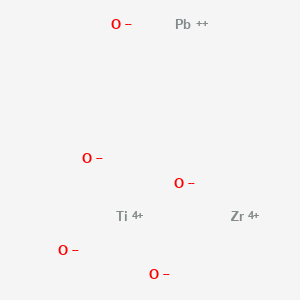
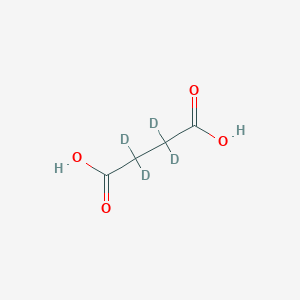
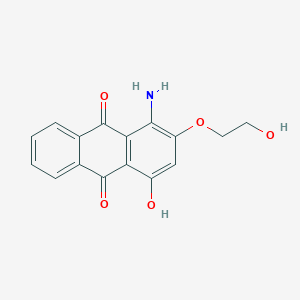
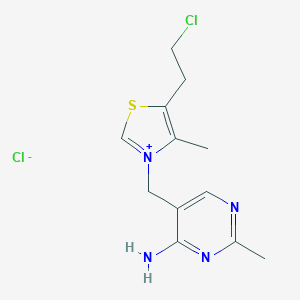
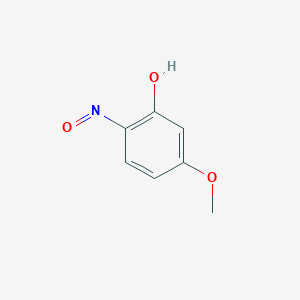
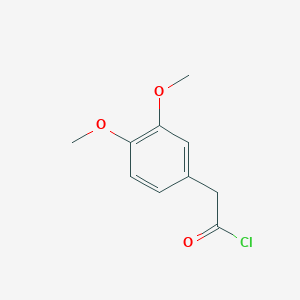
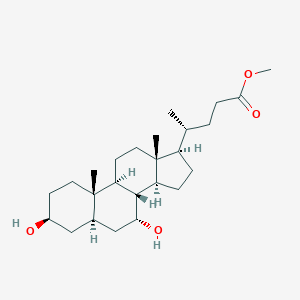
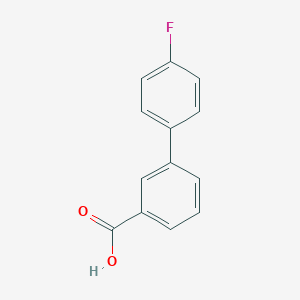
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

